Potassium cyclopentyltrifluoroborate
Overview
Description
- Potassium cyclopentyltrifluoroborate is a chemical compound with the formula C₅H₉BF₃K .
- It is a white to off-white solid.
- The compound is an organotrifluoroborate , which means it contains a boron atom bonded to a cyclopentyl group and three fluorine atoms.
- It is often used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Synthesis Analysis
- Potassium cyclopentyltrifluoroborate can be synthesized through various methods, including boron trifluoride etherate-mediated reactions with cyclopentyl Grignard reagents or by reacting potassium fluoride with cyclopentylboronic acid.
Molecular Structure Analysis
- The compound consists of a cyclopentyl group bonded to a boron atom, with three fluorine atoms and a potassium ion attached.
- The molecular formula is C₅H₉BF₃K .
Chemical Reactions Analysis
- Potassium cyclopentyltrifluoroborate is involved in various reactions, including:
- Direct alkylation of heteroaryls
- Oxidation via Oxone or copper (II) salts
- Cross-coupling with aryl chlorides (Suzuki cross-coupling)
- It serves as a versatile and stable boronic acid surrogate.
Physical And Chemical Properties Analysis
- Melting Point : >300°C
- Form : White to off-white solid
- Purity : 97%
- Storage Temperature : Refrigerator
Scientific Research Applications
-
Direct Alkylation of Heteroaryls
-
Oxidation via Oxone or Copper (II) Salts and Dess-Martin Periodinane
-
Cross-Coupling with Aryl Chlorides
-
Suzuki Cross-Coupling
-
Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates
-
Direct Alkylation of Heteroaryls
-
Oxidation via Oxone or Copper (II) Salts and Dess-Martin Periodinane
-
Cross-Coupling with Aryl Chlorides
-
Suzuki Cross-Coupling
-
Organotrifluoroborates as Versatile and Stable Boronic Acid Surrogates
Safety And Hazards
- The compound is not currently available for purchase, so specific safety information is not provided.
Future Directions
- Research on potassium cyclopentyltrifluoroborate continues, especially in the context of its applications in organic synthesis and drug development.
properties
IUPAC Name |
potassium;cyclopentyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSOIJDVXEYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635703 | |
Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cyclopentyltrifluoroborate | |
CAS RN |
1040745-70-7 | |
Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium cyclopentyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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